molecular formula C14H21N3O3S B2739987 N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 380341-47-9

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B2739987
CAS No.: 380341-47-9
M. Wt: 311.4
InChI Key: WKZPJIIXBPWJCY-UHFFFAOYSA-N
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Description

“N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is a chemical compound with the CAS number 380341-47-9 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H21N3O3S . The InChI code is 1S/C14H21N3O3S/c1-4-16-10-14(18)15-12-9-11(7-8-13(12)16)21(19,20)17(5-2)6-3/h7-9H,4-6,10H2,1-3H3,(H,15,18) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The molecular weight is 311.41 .

Scientific Research Applications

Environmental Impact and Degradation

Ozonation and Photolysis of Sulfaquinoxaline : Studies have shown that sulfaquinoxaline (a sulfonamide antibiotic) degradation can be effectively achieved through ozonation and photolysis, addressing the environmental persistence of these compounds. Ozonation at different pH levels has proved to be an efficient method for degrading sulfaquinoxaline, with a significant reduction in toxicity observed post-treatment. These findings highlight the potential for using ozonation as an environmental remediation technique for sulfaquinoxaline contamination in water bodies (Urbano et al., 2017) (Nassar et al., 2018).

Pharmaceutical Applications and Drug Development

Antioxidant and Antimicrobial Properties : Research on sulfonamide derivatives has uncovered their potential as antioxidants and antimicrobial agents. For instance, symmetrically azo-sulfa compounds have been synthesized and tested for their antioxidant activities, showing significant potential compared to standard antioxidants. This suggests the viability of sulfonamide derivatives in developing therapeutic agents with antioxidant properties (Muhammad-Ali et al., 2019).

Anticancer Activity : Novel sulfonamide derivatives have been identified for their cytotoxic activities against various cancer cell lines, including MCF7, highlighting the potential of these compounds in cancer treatment strategies. The design and synthesis of these compounds, with a focus on enhancing their lipophilicity for improved bioavailability, demonstrate the ongoing efforts in utilizing sulfonamide derivatives as anticancer agents (Ahmed et al., 2018).

Mechanism of Action

The mechanism of action for “N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards of “N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” are not specified in the sources I found .

Future Directions

The future directions for “N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” are not specified in the sources I found .

Properties

IUPAC Name

N,N,1-triethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-4-16-10-14(18)15-12-9-11(7-8-13(12)16)21(19,20)17(5-2)6-3/h7-9H,4-6,10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPJIIXBPWJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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